molecular formula C7H10N2O4 B7809940 Aspartyl-alanyl-diketopiperazine CAS No. 1879938-60-9

Aspartyl-alanyl-diketopiperazine

Cat. No.: B7809940
CAS No.: 1879938-60-9
M. Wt: 186.17 g/mol
InChI Key: RVLCUCVJZVRNDC-IMJSIDKUSA-N
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Description

This compound is under investigation for its potential therapeutic applications, particularly in the treatment of severe osteoarthritis of the knee . It is a cyclic dipeptide formed from the amino acids aspartic acid and alanine, resulting in a diketopiperazine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartyl-alanyl-diketopiperazine can be synthesized through the cyclization of aspartyl-alanyl peptides. One common method involves the use of aspartame as a starting material. The synthesis typically involves the formation of an AB-type diketopiperazine monomer, cyclo(L-aspartyl-4-amino-L-phenylalanyl), which is then utilized in the polycondensation of homo-polyamides . The reaction conditions often include the use of various amino acids, dicarboxylic acids, and diamines to achieve the desired diketopiperazine structure.

Industrial Production Methods: Industrial production methods for this compound involve the use of solvent-controlled self-assembly techniques. These methods allow for the formation of high molecular weight polyamides with specific morphologies, such as irregular networks, ellipsoids, and hollow particles . The choice of solvents and reaction conditions plays a crucial role in determining the final product’s properties.

Chemical Reactions Analysis

Types of Reactions: Aspartyl-alanyl-diketopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding diketopiperazine derivatives.

    Reduction: Reduction reactions can be employed to modify the diketopiperazine ring, leading to different structural analogs.

    Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can be used to introduce functional groups into the diketopiperazine structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, with temperature, solvent choice, and reaction time being critical factors.

Major Products: The major products formed from these reactions include various diketopiperazine derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of aspartyl-alanyl-diketopiperazine involves its interaction with specific molecular targets and pathways. It has been shown to modulate the inflammatory immune response by affecting T cells and reducing the production of cytokines such as TNF-α and IFN-γ . The compound’s ability to form stable cyclic structures allows it to interact with various proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Aspartyl-alanyl-diketopiperazine is unique among diketopiperazines due to its specific amino acid composition and cyclic structure. Similar compounds include:

These compounds share the common diketopiperazine structure but differ in their specific amino acid composition and biological activities, highlighting the versatility and potential of diketopiperazines in various fields.

Properties

IUPAC Name

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCUCVJZVRNDC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110954-19-3
Record name Aspartyl-alanyl-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartyl-alanyl-diketopiperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASPARTYL-ALANYL-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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